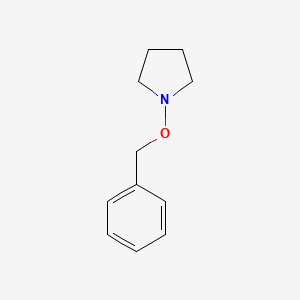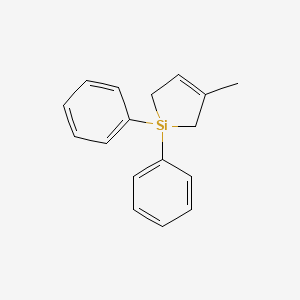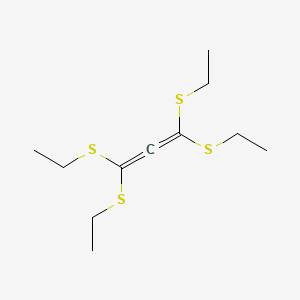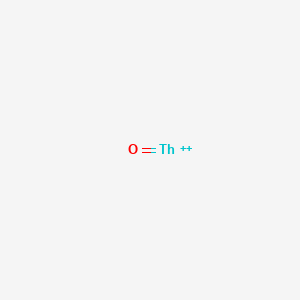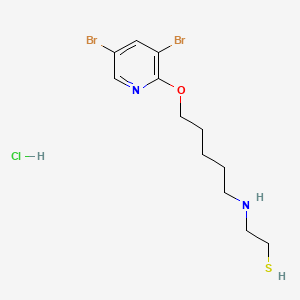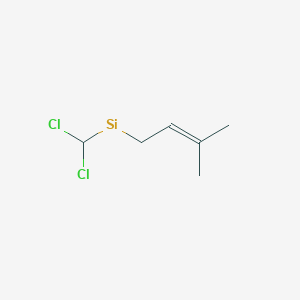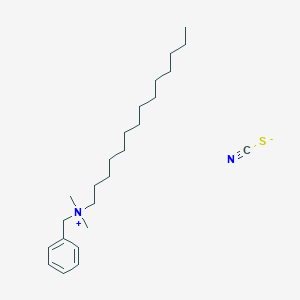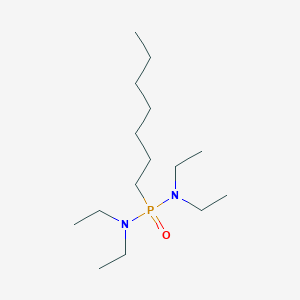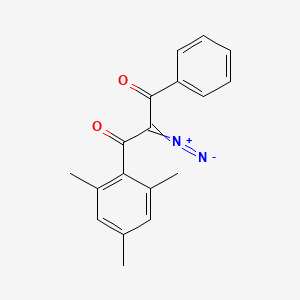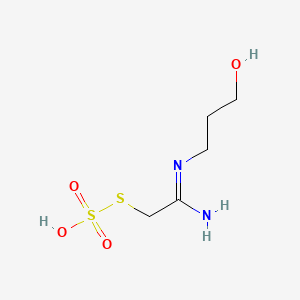![molecular formula C21H10N3O3+ B14663955 5,8,14-Trioxo-5,8,13,14-tetrahydronaphtho[2,3-c]acridine-6-diazonium CAS No. 49868-94-2](/img/structure/B14663955.png)
5,8,14-Trioxo-5,8,13,14-tetrahydronaphtho[2,3-c]acridine-6-diazonium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,8,14-Trioxo-5,8,13,14-tetrahydronaphtho[2,3-c]acridine-6-diazonium is a complex organic compound known for its unique chemical structure and properties. This compound is part of the naphthoacridine family, which is characterized by a fused ring system that includes both naphthalene and acridine moieties. The diazonium group attached to this structure makes it highly reactive and useful in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,8,14-Trioxo-5,8,13,14-tetrahydronaphtho[2,3-c]acridine-6-diazonium typically involves multiple steps, starting from simpler aromatic compounds. The process often includes:
Formation of the naphthoacridine core: This can be achieved through a series of condensation reactions involving naphthalene derivatives and acridine precursors.
Oxidation steps: To introduce the oxo groups at positions 5, 8, and 14, specific oxidizing agents such as potassium permanganate or chromium trioxide are used.
Diazotization: The final step involves the introduction of the diazonium group at position 6. This is typically done by treating the corresponding amine with nitrous acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may employ more cost-effective reagents and optimized reaction conditions to ensure scalability.
化学反应分析
Types of Reactions
5,8,14-Trioxo-5,8,13,14-tetrahydronaphtho[2,3-c]acridine-6-diazonium undergoes various types of chemical reactions, including:
Substitution reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, or amines.
Coupling reactions: It can participate in azo coupling reactions with phenols or aromatic amines to form azo compounds.
Reduction reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution reactions: Typically carried out in the presence of copper(I) salts (Sandmeyer reaction) or other catalysts.
Coupling reactions: Often performed in alkaline conditions with the presence of a coupling agent.
Reduction reactions: Commonly use reducing agents like sodium borohydride or stannous chloride.
Major Products Formed
Substitution reactions: Halogenated, hydroxylated, or aminated derivatives.
Coupling reactions: Azo dyes and pigments.
Reduction reactions: Corresponding amines.
科学研究应用
5,8,14-Trioxo-5,8,13,14-tetrahydronaphtho[2,3-c]acridine-6-diazonium has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential as a DNA intercalator, which can be useful in studying DNA-protein interactions.
Medicine: Explored for its anticancer properties due to its ability to intercalate into DNA and disrupt cellular processes.
Industry: Utilized in the production of dyes, pigments, and other colorants.
作用机制
The mechanism of action of 5,8,14-Trioxo-5,8,13,14-tetrahydronaphtho[2,3-c]acridine-6-diazonium primarily involves its ability to intercalate into DNA This intercalation disrupts the normal functioning of DNA by preventing replication and transcription, leading to cell death
相似化合物的比较
Similar Compounds
- 5,8,14-Trioxo-5,8,13,14-tetrahydronaphtho[2,3-c]acridine-6-amine
- 5,8,14-Trioxo-5,8,13,14-tetrahydronaphtho[2,3-c]acridine-6-hydroxide
Uniqueness
Compared to its analogs, 5,8,14-Trioxo-5,8,13,14-tetrahydronaphtho[2,3-c]acridine-6-diazonium is unique due to the presence of the diazonium group, which imparts higher reactivity and versatility in chemical reactions. This makes it particularly valuable in synthetic chemistry and industrial applications.
属性
CAS 编号 |
49868-94-2 |
|---|---|
分子式 |
C21H10N3O3+ |
分子量 |
352.3 g/mol |
IUPAC 名称 |
5,8,14-trioxo-13H-naphtho[2,3-c]acridine-6-diazonium |
InChI |
InChI=1S/C21H9N3O3/c22-24-15-9-13-18(23-14-8-4-3-7-12(14)19(13)25)17-16(15)20(26)10-5-1-2-6-11(10)21(17)27/h1-9H/p+1 |
InChI 键 |
XFQUEMMUPQDQMS-UHFFFAOYSA-O |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=C4C(=C3C2=O)NC5=CC=CC=C5C4=O)[N+]#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


